REACTION_CXSMILES
|
Br[CH2:2][CH2:3][N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14].[P:15]([O:22]CC)([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18]>>[C:8]1(=[O:9])[N:4]([CH2:3][CH2:2][P:15](=[O:22])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18])[C:5](=[O:14])[C:6]2=[CH:13][CH:12]=[CH:11][CH:10]=[C:7]12
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated gently
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction subsides
|
Type
|
TEMPERATURE
|
Details
|
heating
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Type
|
DISTILLATION
|
Details
|
is continued for 1 hour with distillation of ethyl bromide
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Chloroform is added to the cooled mixture
|
Type
|
WASH
|
Details
|
the solution is washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CCP(OCC)(OCC)=O)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |